molecular formula C4H11ClN2O B555799 (2S)-2-aminobutanamide Hydrochloride CAS No. 7682-20-4

(2S)-2-aminobutanamide Hydrochloride

Cat. No. B555799
CAS RN: 7682-20-4
M. Wt: 138.59 g/mol
InChI Key: HDBMIDJFXOYCGK-DFWYDOINSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s state (solid, liquid, gas) at room temperature, color, odor, and other physical characteristics.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction (temperature, pressure, solvent, etc.). The yield and purity of the product are also usually reported.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents. Techniques such as IR spectroscopy and UV-Vis spectroscopy can provide information about the compound’s chemical properties.


Scientific Research Applications

  • Synthesis of Levetiracetam : (2S)-2-aminobutanamide Hydrochloride is utilized as a chiral resource in synthesizing levetiracetam, an antiepileptic drug. Different synthesis routes have been explored, with some focusing on reducing impurities and shortening reaction times for industrial application (Pang Sujuan, 2009).

  • Enantiomeric Excess Determination : A method using reverse phase chiral HPLC was developed for determining the content of the (R)-2-aminobutanamide isomer in (S)-2-aminobutanamide, crucial for quality control in levetiracetam production (T. Jhansi et al., 2019).

  • Biocatalytic Production : A novel d-aminopeptidase from Brucella sp. was characterized for its high activity and enantioselectivity in the biocatalytic production of (S)-2-aminobutanamide, indicating potential for industrial-scale production (Xiao‐Ling Tang et al., 2018).

  • New GABA Uptake Inhibitors : Derivatives of 4-aminobutanamides, including (2S)-2-aminobutanamide Hydrochloride, were synthesized and evaluated as potential inhibitors of GABA transport proteins, showing promise for anticonvulsant, antidepressant-like, and antinociceptive activities (P. Kowalczyk et al., 2014).

  • Synthesis of γ-Aminobutanamide : Research has also been conducted on the synthesis of γ-aminobutanamide from γ-aminobutyric acid, a process suitable for industrial production, highlighting the compound's significance in pharmaceutical intermediates (Huang Jin-cheng, 2011).

  • Primary Amino Acid Derivatives : Studies on N'-benzyl 2-substituted 2-amino acetamides, related to (2S)-2-aminobutanamide Hydrochloride, have found them to be potent anticonvulsants with pain-attenuating properties (Amber M King et al., 2011).

Safety And Hazards

This section includes information about the compound’s toxicity, flammability, and other hazards. It also includes precautions that should be taken when handling the compound and procedures for dealing with spills or exposure.


Future Directions

This section discusses potential future research directions. For a drug, this could include potential new therapeutic applications. For other compounds, it could include potential industrial applications or areas where further research on the compound’s properties is needed.


I hope this general outline is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more specific analysis.


properties

IUPAC Name

(2S)-2-aminobutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBMIDJFXOYCGK-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474839
Record name (2S)-2-Aminobutanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-aminobutanamide Hydrochloride

CAS RN

7682-20-4
Record name (S)-2-Aminobutyramide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7682-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (2S)-2-Aminobutanamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007682204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Aminobutanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Aminobutanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Butanamide, 2-amino-, hydrochloride (1:1), (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-2-AMINOBUTANAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C1V4527RJ
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Wortmann, N Bräuer, SJ Holton… - Journal of Medicinal …, 2021 - ACS Publications
PIP4K2A is an insufficiently studied type II lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol 4,5-bisphosphate (PI4,5P 2 ). …
Number of citations: 11 pubs.acs.org

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